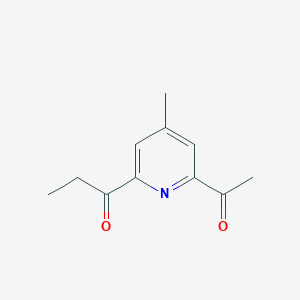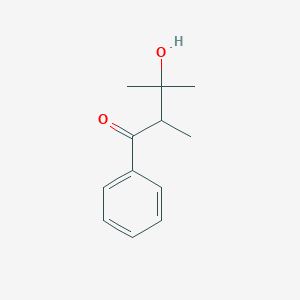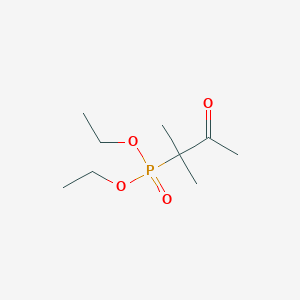
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄P. This compound is characterized by the presence of a phosphonate group attached to a 2-methyl-3-oxobutan-2-yl moiety. It is widely used in organic synthesis due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 2-methyl-3-oxobutan-2-yl chloride under controlled conditions yields the desired phosphonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological phosphonate interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of diethyl (2-methyl-3-oxobutan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced resistance to hydrolysis and greater versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
118458-92-7 |
|---|---|
Molekularformel |
C9H19O4P |
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)9(4,5)8(3)10/h6-7H2,1-5H3 |
InChI-Schlüssel |
JKMSDCYZHFMSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
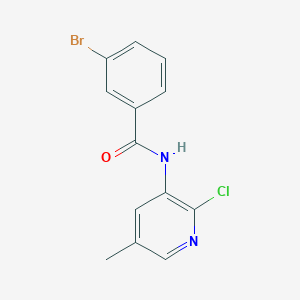

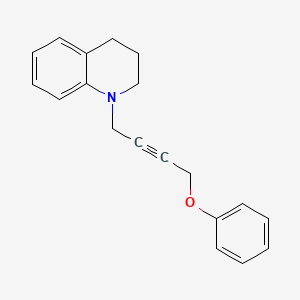
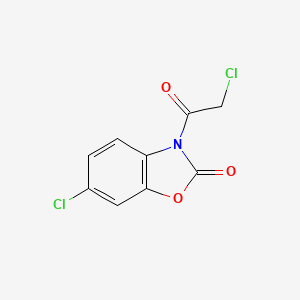
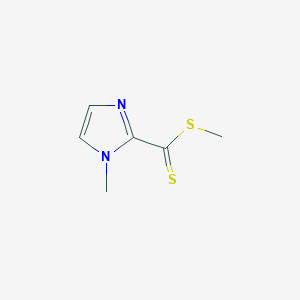


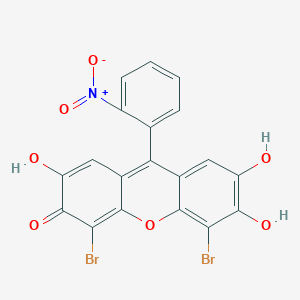

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
